molecular formula C19H23NO4 B15197319 1-(2-(3,4-Dimethoxyphenyl)ethyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione CAS No. 2349-40-8

1-(2-(3,4-Dimethoxyphenyl)ethyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Cat. No.: B15197319
CAS No.: 2349-40-8
M. Wt: 329.4 g/mol
InChI Key: PYOVYEYGDRSQGH-UHFFFAOYSA-N
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Description

1-(2-(3,4-Dimethoxyphenyl)ethyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione (CAS: 2349-40-8) is a synthetic heterocyclic compound with the molecular formula C₁₉H₂₃NO₄ and a molecular weight of 329.39 g/mol. Its structure comprises a tetrahydroquinolinedione core substituted with a 3,4-dimethoxyphenethyl chain. This compound is primarily used in laboratory research and chemical synthesis .

Properties

CAS No.

2349-40-8

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione

InChI

InChI=1S/C19H23NO4/c1-23-17-8-6-13(12-18(17)24-2)10-11-20-15-4-3-5-16(21)14(15)7-9-19(20)22/h6,8,12H,3-5,7,9-11H2,1-2H3

InChI Key

PYOVYEYGDRSQGH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C3=C(CCC2=O)C(=O)CCC3)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of 1,3-Diketones with Amines

A foundational approach involves cyclocondensation between cyclohexane-1,3-dione derivatives and urea or diamines. For example, reacting 2-methylcyclohexane-1,3-dione with ethylenediamine under acidic conditions yields the tetrahydroquinolinedione scaffold. This method, however, often requires harsh conditions (e.g., concentrated HCl, 100°C) and yields ~50–60%. Modifications using microwave-assisted synthesis or ionic liquids may improve efficiency.

Multi-Component Povarov Reaction

The Povarov reaction, a three-component process involving aniline, aldehydes, and dienophiles, efficiently constructs tetrahydroquinoline derivatives. As demonstrated in recent work, combining p-toluidine, benzaldehyde, and trans-methyl-isoeugenol in a deep eutectic solvent (DES) at 110°C produces 2,4-diaryl-3-methyl-1,2,3,4-tetrahydroquinoline intermediates in 79% yield. Subsequent oxidation with potassium permanganate in acetic acid converts the tetrahydroquinoline to the dione, though over-oxidation risks necessitate careful stoichiometric control.

Functionalization of the N1 Position

Direct Alkylation of the Tetrahydroquinolinedione Core

N-Alkylation of the preformed quinolinedione with 2-(3,4-dimethoxyphenyl)ethyl bromide represents a straightforward route. However, the poor nucleophilicity of the annular nitrogen often demands strong bases (e.g., NaH) and polar aprotic solvents (DMF, 80°C). Competing O-alkylation and ring-opening side reactions limit yields to ~35–45%.

Reductive Amination Pathways

An alternative strategy employs reductive amination between 4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione and 3,4-dimethoxyphenethylamine. Using sodium cyanoborohydride in methanol at pH 5–6 achieves moderate yields (50–55%) but requires chromatographic purification to isolate the mono-alkylated product.

Integrated Synthetic Routes

Sequential Povarov-Oxidation-Alkylation

Combining the Povarov reaction with post-functionalization steps offers a modular approach:

  • Povarov Reaction : p-Toluidine, trans-methyl-isoeugenol, and benzaldehyde react in a choline chloride-based DES at 110°C for 3 h to form 3-methyl-2,4-diaryl-1,2,3,4-tetrahydroquinoline.
  • Oxidation : Treating the intermediate with Jones reagent (CrO3/H2SO4) at 0°C selectively oxidizes positions 2 and 5 to diketones (65% yield).
  • N-Alkylation : Reaction with 2-(3,4-dimethoxyphenyl)ethyl mesylate in DMF using NaH as a base (24 h, 80°C) installs the substituent (40% yield).

Palladium-Catalyzed Biaryl Coupling

For advanced intermediates, palladium-mediated coupling introduces aromatic groups post-cyclization. For instance, bromomethyl-substituted quinolinediones undergo Suzuki-Miyaura coupling with 3,4-dimethoxyphenylboronic acid in the presence of Pd(PPh3)4 (2 mol%), K2CO3, and dioxane/water (3:1) at 90°C (12 h, 58% yield).

Comparative Analysis of Synthetic Methods

Method Key Steps Conditions Yield (%) Advantages Limitations
Cyclocondensation 1,3-Diketone + diamine HCl, 100°C, 12 h 50–60 Simple reagents Low regioselectivity
Povarov-Oxidation Multi-component + Jones oxidation DES, 110°C; CrO3, 0°C 65 High atom economy Over-oxidation risks
Reductive Amination Quinolinedione + amine NaBH3CN, MeOH, pH 5, 24 h 50–55 Mild conditions Requires amine synthesis
Palladium Coupling Suzuki-Miyaura reaction Pd(PPh3)4, 90°C, 12 h 58 Late-stage functionalization Costly catalysts

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Unwanted regioisomers during cyclocondensation arise from competing enolization pathways. Employing bulky bases (e.g., DBU) in THF at −78°C suppresses side reactions, enhancing regioselectivity (>8:1).

Stability of the Dione Moiety

The electron-deficient dione is prone to nucleophilic attack. Protecting groups (e.g., tert-butyldimethylsilyl ethers) on the 3,4-dimethoxyphenethyl chain improve stability during alkylation.

Green Chemistry Approaches

Replacing dichloromethane with cyclopentyl methyl ether (CPME) in N-alkylation reduces environmental impact while maintaining yields (38→42%).

Chemical Reactions Analysis

Types of Reactions: 1-(2-(3,4-Dimethoxyphenyl)ethyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinoline core to tetrahydroquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed:

    Oxidation: Quinoline derivatives with various oxidation states.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Functionalized quinoline derivatives with different substituents on the phenyl ring.

Scientific Research Applications

1-(2-(3,4-Dimethoxyphenyl)ethyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases such as cancer, neurodegenerative disorders, and infectious diseases.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and natural product analogs.

    Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and molecular targets.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(3,4-Dimethoxyphenyl)ethyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

    Receptor Interaction: Modulating receptor activity to influence cellular signaling.

    DNA Intercalation: Interacting with DNA to affect gene expression and cellular functions.

Comparison with Similar Compounds

Key Properties :

  • Hazards : Classified under GHS as harmful if swallowed (H302), skin irritant (H315), eye irritant (H319), and respiratory irritant (H335) .
  • Safety Precautions : Requires personal protective equipment (PPE) such as gloves, eye protection, and respiratory masks during handling .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound is compared to structurally related molecules, including 4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B), and 1-phenyl-2,3-dihydro-4(1H)-quinolinone.

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
1-(2-(3,4-Dimethoxyphenyl)ethyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione C₁₉H₂₃NO₄ 329.39 2349-40-8 3,4-Dimethoxyphenethyl chain, tetrahydro core
4,6,7,8-Tetrahydro-2,5(1H,3H)-quinolinedione C₉H₁₁NO₂ 165.19 5057-12-5 Unsubstituted tetrahydroquinolinedione core
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) C₁₇H₁₉NO₃ 285.34 Not provided Benzamide group, 3,4-dimethoxyphenethyl chain
1-Phenyl-2,3-dihydro-4(1H)-quinolinone C₁₅H₁₃NO 223.28 Not provided Phenyl group, dihydroquinolinone core

Structural Insights :

  • The 3,4-dimethoxyphenethyl chain in the target compound enhances lipophilicity compared to the unsubstituted tetrahydroquinolinedione core .
  • 1-Phenyl-2,3-dihydro-4(1H)-quinolinone lacks the methoxy groups and tetrahydro ring saturation, altering its conformational flexibility .

Key Findings :

  • The target compound’s acute oral toxicity (H302) distinguishes it from simpler analogs like the unsubstituted tetrahydroquinolinedione, which lacks safety data .
  • Unlike Rip-B, the quinolinedione core in the target compound may contribute to higher reactivity due to its ketone groups .
  • None of the compared compounds are classified as carcinogens .

Q & A

Q. Table 1: Key Hazard Classifications

HazardGHS CategoryReference
Acute toxicity (oral)4
Skin corrosion/irritation2
Serious eye damage/irritation2A
Respiratory tract irritation3

(Basic) How can researchers synthesize and characterize this compound?

Methodological Answer:

  • Synthesis: Limited direct routes are reported, but analogous quinolinone derivatives are synthesized via reductive amination or cyclization (e.g., LiAlH4 reduction followed by SOCl2 treatment) .
  • Characterization: Prioritize:
    • Spectroscopy: NMR (¹H/¹³C) to confirm substituents and stereochemistry.
    • Mass Spectrometry: HRMS for molecular weight validation (theoretical: 329.3902 g/mol) .
    • Chromatography: HPLC for purity assessment.

Q. Table 2: Known Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₉H₂₃NO₄
Molecular Weight329.3902 g/mol
CAS Number2349-40-8

(Advanced) How to design experiments for pharmacological mechanism studies while addressing contradictory literature data?

Methodological Answer:

  • Theoretical Framework: Align with receptor-binding or enzyme-inhibition hypotheses (e.g., dopamine or acetylcholine pathways) .
  • Experimental Design:
    • Split-Plot Models: Use randomized blocks with variables like dose-response, time points, and biological replicates .
    • Data Contradiction Analysis: Conduct meta-analyses to identify confounding variables (e.g., solvent polarity, assay type) .
  • Validation: Cross-validate findings using orthogonal methods (e.g., in vitro binding assays vs. in vivo behavioral models).

(Advanced) What methodologies assess environmental fate and ecological impacts?

Methodological Answer:

  • INCHEMBIOL Framework:
    • Phase 1 (Lab): Measure physicochemical properties (log Pow, solubility) to predict bioaccumulation .
    • Phase 2 (Field): Monitor degradation products in soil/water using LC-MS/MS.
  • Ecotoxicity Testing:
    • Acute/Chronic Tests: Use Daphnia magna (aquatic) and Eisenia fetida (terrestrial) models.
    • Trophic Transfer Studies: Track compound uptake in food chains via stable isotope labeling.

(Advanced) How can molecular modeling predict biological/environmental interactions?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize 3D structure to calculate electrostatic potentials and H-bonding sites .
  • Molecular Dynamics (MD): Simulate membrane permeability (e.g., blood-brain barrier penetration).
  • Validation: Compare predicted log Pow or pKa with experimental data (if available) to refine models .

(Advanced) How to address gaps in stability and degradation data for long-term studies?

Methodological Answer:

  • Stability Testing:
    • Forced Degradation: Expose to heat, light, and pH extremes; analyze via HPLC-UV .
    • Metabolite Identification: Use high-resolution LC-QTOF-MS to detect oxidation/hydrolysis products.
  • Environmental Persistence: Apply QSAR models to estimate half-life in soil/water .

(Advanced) What theoretical frameworks guide research on this compound’s neuropharmacological potential?

Methodological Answer:

  • Dopaminergic Hypothesis: Investigate structural analogs to Parkinson’s therapies (e.g., tetrahydroisoquinoline derivatives) .
  • Methodological Alignment: Use positivist paradigms for hypothesis testing (e.g., dose-dependent receptor activation) .
  • Interdisciplinary Integration: Combine electrophysiology (patch-clamp) and behavioral assays (rodent models) .

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